Aminopropylon: Technical Monograph & Origins
Aminopropylon: Technical Monograph & Origins
Content Type: Technical Whitepaper Subject: Chemical Phylogeny, Synthesis, and Pharmacodynamics of Aminopropylon (CAS 3690-04-8) Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1]
Part 1: Executive Summary
Aminopropylon (also known as Amipylo or Aminopropylone) represents a distinct evolutionary branch in the pyrazolone class of non-steroidal anti-inflammatory drugs (NSAIDs). Developed during the "Golden Age" of pyrazolone modification (circa 1950s), primarily within the Japanese pharmaceutical sector (e.g., Nippon Shinyaku), it was engineered to optimize the analgesic efficacy of its precursor, Aminopyrine , while attempting to mitigate the toxicity associated with nitrosamine formation.
Chemically, it is N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(dimethylamino)propanamide .[1][2] Unlike the simple methylated amine of aminopyrine, aminopropylon features an amide linkage to a dimethylaminopropionyl side chain.[1] This structural modification alters its metabolic stability and binding kinetics, providing a unique case study in the structure-activity relationship (SAR) of the pyrazolone scaffold.[1]
Part 2: Chemical Identity & Phylogeny[1]
To understand Aminopropylon, one must locate it within the lineage of pyrazolone analgesics.[1] It is a direct descendant of Antipyrine (the first synthetic analgesic, 1883) and a structural sibling to Dipyrone (Metamizole) .
Structural Phylogeny
The following diagram illustrates the chemical evolution of Aminopropylon. Note the conservation of the pyrazolone core (blue) and the diversification at the C-4 position (red), which dictates potency and toxicity profiles.[1]
Figure 1: Evolutionary tree of pyrazolone analgesics showing the derivation of Aminopropylon.[3][4][][6]
Chemical Data Table[7]
| Property | Specification |
| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(dimethylamino)propanamide |
| CAS Number | 3690-04-8 |
| Molecular Formula | C₁₆H₂₂N₄O₂ |
| Molecular Weight | 302.37 g/mol |
| Core Scaffold | 1-Phenyl-3-methyl-5-pyrazolone |
| Key Functional Group | Amide (Linker), Dimethylamino (Basic Tail) |
| pKa | ~8.5 (Basic amine tail) |
| Solubility | Soluble in ethanol, chloroform; moderately soluble in water.[1][3][] |
Part 3: Synthesis & Manufacturing[1]
The synthesis of Aminopropylon requires the coupling of the 4-Aminoantipyrine (Ampyrone) core with a N,N-Dimethylalanine derivative.[1] This creates the amide bond that distinguishes it from Aminopyrine.
Retrosynthetic Analysis
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Disconnection: The Amide bond (N-CO).[1]
-
Synthons: 4-Aminoantipyrine (Nucleophile) + 2-(Dimethylamino)propionic acid (Electrophile).[1]
Synthesis Protocol (Laboratory Scale)
Note: This protocol is a standardized reconstruction based on functional group chemistry and historical pyrazolone derivatization methods.
Reagents:
-
4-Aminoantipyrine (20.3 g, 0.1 mol)[1]
-
2-(Dimethylamino)propionyl chloride hydrochloride (or N,N-Dimethylalanine with DCC coupling agent)[1]
-
Triethylamine (Et₃N) as base
-
Dichloromethane (DCM) as solvent
Step-by-Step Methodology:
-
Preparation of Nucleophile: Dissolve 0.1 mol of 4-Aminoantipyrine in 200 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere. Add 0.12 mol of Triethylamine to scavenge HCl.[1]
-
Acylation: Cool the solution to 0°C. Dropwise add 0.11 mol of 2-(Dimethylamino)propionyl chloride (dissolved in DCM) over 30 minutes. The exotherm must be controlled to prevent side reactions at the pyrazolone ring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1) until the starting amine is consumed.
-
Workup: Wash the organic layer with saturated NaHCO₃ (to remove acid) and then with brine. Dry over anhydrous Na₂SO₄.[1]
-
Purification: Evaporate the solvent to yield a crude solid.[1] Recrystallize from Ethanol/Ether to obtain pure Aminopropylon crystals.[1]
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for the production of Aminopropylon from 4-aminoantipyrine.
Part 4: Pharmacology & Mechanism of Action[1]
Aminopropylon exhibits analgesic, antipyretic, and anti-inflammatory properties.[1] Its mechanism is distinct from classical NSAIDs (like Ibuprofen) due to its pyrazolone structure.
Primary Mechanism: COX Inhibition
Like other pyrazolones, Aminopropylon inhibits Cyclooxygenase (COX) enzymes, reducing the synthesis of Prostaglandin E2 (PGE2). However, pyrazolones often show a bias toward COX-3 (a splice variant of COX-1 found in the CNS) or central COX inhibition, explaining why they are potent antipyretics/analgesics but weaker anti-inflammatories in peripheral tissues compared to acidic NSAIDs.[1]
Secondary Mechanism: TRP/Cannabinoid Modulation
Recent research into the "veteran" pyrazolone class suggests off-target effects that contribute to their efficacy:
-
TRPA1 Channel Antagonism: Modulation of pain signaling pathways.[1]
-
Endocannabinoid System: Potential interference with the breakdown of endocannabinoids, enhancing endogenous analgesia.[1]
Pharmacodynamic Diagram
Figure 3: Multi-modal mechanism of action focusing on central COX inhibition.[1]
Part 5: Historical Context & "Lost" Status[1][3]
Why is Aminopropylon not a household name? While effective, the pyrazolone class faced significant regulatory headwinds in the 1970s.[1] The precursor, Aminopyrine, was withdrawn in many countries due to the risk of agranulocytosis (a severe drop in white blood cells). While Aminopropylon was designed to be safer, the stigma attached to the pyrazolone ring, combined with the rise of safer propionic acid derivatives (Ibuprofen, Naproxen), relegated it to a niche status.[1] It remains of interest today primarily as a research standard for binding assays and in specific regional pharmacopeias (e.g., historical Japanese formulations like Amipylo).[1]
References
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Chemical Identity & Structure
-
Historical Origin & Brand
-
Pyrazolone Pharmacology
- Synthesis Methodology
- Mechanism of Action
Sources
- 1. AU2002256031B2 - Reconstitutable parenteral composition containing a COX-2 inhibitor - Google Patents [patents.google.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. US20040229038A1 - Nanoparticulate meloxicam formulations - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Pharmaceutical, Medicine, Dentistry, Science & Medicine (1930-Now), Collectibles - PicClick CA [picclick.ca]
